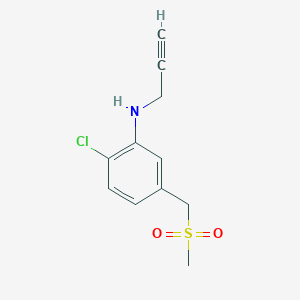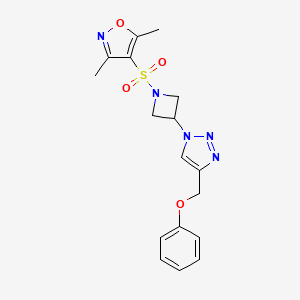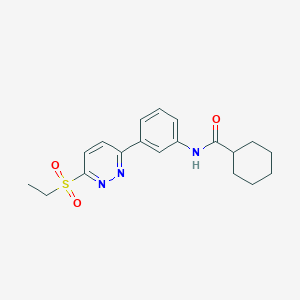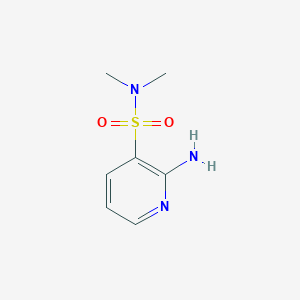
2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline, also known as MSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development.
Biochemical and Physiological Effects:
2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and modulation of gene expression. In addition, 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline in lab experiments is its high purity and stability, which makes it a reliable and consistent reagent. However, 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline is also highly reactive and can be toxic at high concentrations, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline, including the development of novel drug candidates for the treatment of cancer, the synthesis of new materials and polymers, and the exploration of its potential applications in other fields, such as catalysis and electrochemistry. In addition, further studies are needed to fully understand the mechanism of action and physiological effects of 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline, which may provide new insights into its potential therapeutic applications.
Synthesemethoden
2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline can be synthesized using a multi-step process involving the reaction of 2-chloro-5-nitroaniline with propargyl alcohol, followed by reduction and reaction with methanesulfonyl chloride. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has been investigated as a potential drug candidate for the treatment of cancer, due to its ability to inhibit the growth of cancer cells. In material science, 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has been used as a derivatization reagent for the analysis of various compounds.
Eigenschaften
IUPAC Name |
2-chloro-5-(methylsulfonylmethyl)-N-prop-2-ynylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-3-6-13-11-7-9(4-5-10(11)12)8-16(2,14)15/h1,4-5,7,13H,6,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUPGEQFWHLKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)Cl)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B2919161.png)

![1-((3-bromobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2919164.png)
